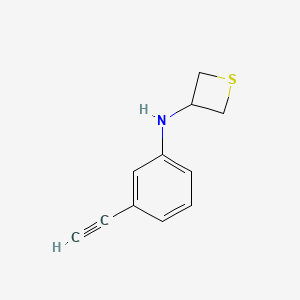

N-(3-Ethynylphenyl)thietan-3-amine

Description

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)thietan-3-amine |

InChI |

InChI=1S/C11H11NS/c1-2-9-4-3-5-10(6-9)12-11-7-13-8-11/h1,3-6,11-12H,7-8H2 |

InChI Key |

JRQVFPNRISBSFA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2CSC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Ethynylphenyl Thietan 3 Amine and Its Analogs

Strategies for the Construction of the Thietane (B1214591) Ring System

The formation of the four-membered thietane ring is a critical step in the synthesis of N-(3-Ethynylphenyl)thietan-3-amine. Various methods have been developed to construct this strained heterocyclic system, each with its own advantages and limitations.

Cycloaddition Approaches for Thietane Formation

Cycloaddition reactions offer a powerful and direct route to the thietane core. libretexts.org One of the most notable methods is the [2+2] photocycloaddition, also known as the thia-Paternò-Büchi reaction. nih.govbeilstein-journals.org This reaction involves the photochemical excitation of a thiocarbonyl compound, which then reacts with an alkene to form the thietane ring. beilstein-journals.orgresearchgate.net While effective for producing a variety of thietane derivatives, the instability of many thiocarbonyl compounds can be a significant drawback. researchgate.net

The choice of reactants and reaction conditions can influence the stereochemistry of the resulting thietane. For instance, the reaction of thiobenzophenone (B74592) with certain alkenes under UV irradiation has been shown to yield thietanes with retained olefin configuration in many cases. beilstein-journals.org

Table 1: Examples of [2+2] Photocycloaddition for Thietane Synthesis

| Thiocarbonyl Compound | Alkene | Product | Reference |

| Thiobenzophenone | (Z)-prop-1-enylbenzene | cis- and trans-thietanes | beilstein-journals.org |

| Thiobenzophenone | Electron-rich olefins | Thietanes | beilstein-journals.org |

Ring-Closing Reactions via Sulfide (B99878) Intermediates

A classic and widely used strategy for thietane synthesis involves intramolecular cyclization of a linear precursor containing a thiol or sulfide group and a suitable leaving group. nih.gov This approach typically involves the formation of a 3-mercaptoalkyl halide or sulfonate, which then undergoes an intramolecular nucleophilic substitution to close the four-membered ring. nih.gov

A common method is the reaction of 1,3-dihaloalkanes with a sulfide source like sodium sulfide. nih.gov However, this method is often limited to the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes due to steric hindrance in the substitution step, which can lead to competing elimination reactions. nih.gov

Another approach involves the ring expansion of smaller sulfur-containing heterocycles, such as thiiranes (three-membered rings). beilstein-journals.orgacs.org This can be achieved through various methods, including electrophilic activation of the thiirane (B1199164) followed by intramolecular cyclization. acs.org

Derivatization of Pre-formed 3-Amino Thietane Scaffolds

Once a 3-amino thietane scaffold is obtained, it can be further modified to introduce the desired substituents. The synthesis of 3-amino thietane itself is a key area of research, with various methods being developed. indexcopernicus.comresearchgate.nethmjournals.com One approach involves the reductive amination of 3-thiocyanopropanal. researchgate.net Another strategy is the ring expansion of 1,3-azathietane. researchgate.net

These pre-formed 3-amino thietane derivatives serve as versatile building blocks for the synthesis of more complex molecules like this compound. researchgate.net The amino group provides a convenient handle for further functionalization.

Installation of the 3-Ethynylphenyl Substituent

With the thietane ring in place, the next critical step is the introduction of the 3-ethynylphenyl group. This is typically achieved through either amination reactions or palladium-catalyzed coupling methods.

Amination Reactions with 3-Ethynylaniline (B136080) Derivatives

A direct approach to forming the N-aryl bond is through the reaction of a suitable thietane precursor with a 3-ethynylaniline derivative. This can involve the reaction of a 3-halothietane or a thietane with another good leaving group at the 3-position with 3-ethynylaniline. nih.gov Palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for the synthesis of anilines and their derivatives. nih.govmit.edu These methods offer a broad substrate scope and are often more efficient than traditional methods like nucleophilic aromatic substitution. nih.gov

Table 2: Palladium-Catalyzed Amination for N-Aryl Bond Formation

| Thietane Precursor | Arylating Agent | Catalyst System | Product | Reference |

| 3-Aminothietane | 3-Iodoethynylbenzene | Palladium catalyst and ligand | This compound | nih.govsemanticscholar.org |

| Thietan-3-one (B1315229) | 3-Ethynylaniline (in a reductive amination) | Reducing agent and catalyst | This compound | rsc.org |

Palladium-Catalyzed Coupling Methodologies for Aryl-Alkyne Linkages

An alternative strategy involves first attaching an aryl group to the thietane nitrogen and then introducing the alkyne functionality. Palladium-catalyzed cross-coupling reactions are instrumental in forming the C-C triple bond. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. nih.gov

In this context, a thietane derivative bearing a 3-(3-halophenyl)amino group would be reacted with a suitable alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection of the silyl (B83357) group would yield the desired 3-ethynylphenyl substituent.

Another powerful method is the three-component coupling of aryl halides, alkynes, and arynes, catalyzed by palladium. researchgate.net This allows for the efficient construction of complex aromatic systems. While not a direct route to the title compound in one step, the principles of these multi-component reactions can be adapted for the synthesis of its analogs. researchgate.net

Direct Ethynylation of Phenyl Amine Precursors

A primary strategy for synthesizing this compound involves the direct introduction of the ethynyl (B1212043) group onto a pre-formed N-(3-halophenyl)thietan-3-amine scaffold. The Sonogashira cross-coupling reaction is the paramount method for this transformation, creating a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org A common approach involves coupling N-(3-halophenyl)thietan-3-amine with a protected alkyne, such as trimethylsilylacetylene (TMSA). The trimethylsilyl (B98337) group serves as a convenient protecting group for the terminal alkyne, preventing self-coupling and other side reactions. It is readily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to reveal the desired terminal alkyne. wikipedia.org

The general scheme is as follows:

Coupling: N-(3-iodophenyl)thietan-3-amine or N-(3-bromophenyl)thietan-3-amine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper catalyst (e.g., CuI) in a suitable solvent with a base (e.g., triethylamine).

Deprotection: The resulting N-(3-((trimethylsilyl)ethynyl)phenyl)thietan-3-amine is then treated with a deprotecting agent to yield the final product.

| Parameter | Description | Common Reagents/Conditions | Reference |

| Aryl Halide | N-(3-halophenyl)thietan-3-amine | Iodo or Bromo derivatives (I > Br in reactivity) | nih.gov, researchgate.net |

| Alkyne Source | Protected terminal alkyne | Trimethylsilylacetylene (TMSA) | wikipedia.org |

| Catalyst System | Palladium catalyst and Copper(I) co-catalyst | Pd(PPh₃)₂Cl₂ / CuI | researchgate.net |

| Base/Solvent | Amine base, often also serving as solvent | Triethylamine, Diethylamine | wikipedia.org |

| Deprotection | Removal of the silyl protecting group | TBAF, K₂CO₃/Methanol | wikipedia.org |

An alternative Sonogashira approach involves the in-situ formation of a diazonium salt from 3-aminophenyl-thietan-3-amine, followed by coupling with an alkyne. wikipedia.org This method circumvents the need for a halogenated precursor.

General Amine Synthesis Approaches Relevant to the Compound

The formation of the central amine linkage is a critical step that can be achieved through several established synthetic routes.

Reductive amination is a powerful and widely used one-pot method for forming amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, this involves the reaction of thietan-3-one with 3-ethynylaniline.

The process occurs in two main steps within the same reaction vessel:

Imine Formation: The amine (3-ethynylaniline) reacts with the ketone (thietan-3-one) under weakly acidic conditions to form a hemiaminal, which then dehydrates to an intermediate imine (or enamine). wikipedia.org

Reduction: A selective reducing agent, present in the mixture, reduces the imine to the final amine product. libretexts.org

A key advantage of this method is that it avoids the over-alkylation problems often seen with direct alkylation of amines. masterorganicchemistry.com The choice of reducing agent is critical; it must be capable of reducing the imine intermediate but not the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their mild reactivity and selectivity for imines over ketones. masterorganicchemistry.com

A patent describes a high-yield process for producing thietane amines via reductive amination of thietan-3-ones. google.com This method involves condensation at elevated temperatures (>80 °C) followed by reduction with an activated sodium or lithium borohydride, achieving yields often exceeding 90%. google.com

| Component | Example | Purpose | Reference |

| Carbonyl | Thietan-3-one | Thietane ring source | google.com |

| Amine | 3-Ethynylaniline | Aryl group source | nih.gov |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate | masterorganicchemistry.com |

| Catalyst | Weak Acid (e.g., Acetic Acid) | Catalyzes imine formation | wikipedia.org |

The formation of the C-N bond can also be accomplished through the alkylation of an amine precursor. This can be approached in two ways:

Alkylation of 3-ethynylaniline: This involves reacting 3-ethynylaniline with a thietane electrophile, such as thietan-3-yl tosylate or a 3-halothietane. This is a classic nucleophilic substitution reaction. However, direct alkylation of anilines can be challenging and may require specific catalysts or conditions to achieve mono-alkylation and avoid side reactions. youtube.com

Arylation of Thietan-3-amine (B45257): A more modern and controlled approach is the coupling of thietan-3-amine with a 3-ethynylphenyl halide (e.g., 1-ethynyl-3-iodobenzene) or triflate. This reaction typically falls under the category of Buchwald-Hartwig or Ullmann amination, which uses a palladium or copper catalyst, respectively, to form the aryl-nitrogen bond. nih.govorganic-chemistry.org The use of specific ligands is often crucial for achieving high yields and good functional group tolerance. nih.gov

A study on the synthesis of 3-(arylamino)thietanes utilized the alkylation of an activated sulfonamide with 2-chloromethylthiirane, which undergoes an in-situ rearrangement to form the thietane ring, followed by deprotection to yield the secondary amine. researchgate.net

| Method | Reactant 1 (Nucleophile) | Reactant 2 (Electrophile/Coupling Partner) | Catalyst/Conditions | Reference | | --- | --- | --- | --- | | Direct Alkylation | 3-Ethynylaniline | Thietan-3-yl tosylate | Base (e.g., K₂CO₃) | youtube.com | | Buchwald-Hartwig Amination | Thietan-3-amine | 1-Ethynyl-3-iodobenzene | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BippyPhos) + Base (e.g., KOtBu) | nih.gov | | Ullmann Condensation | Thietan-3-amine | 1-Ethynyl-3-iodobenzene | Copper catalyst (e.g., CuI) + Ligand + Base | organic-chemistry.org |

An indirect, two-step route to the target amine involves the formation and subsequent reduction of an amide or nitrile.

Amide Reduction: This pathway involves first forming an amide bond, followed by its reduction to an amine. This can be done by:

Reacting thietan-3-amine with 3-ethynylbenzoyl chloride to form N-(thietan-3-yl)-3-ethynylbenzamide.

Reacting 3-ethynylaniline with thietane-3-carbonyl chloride to form N-(3-ethynylphenyl)thietane-3-carboxamide.

The resulting amide is then reduced to the secondary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which effectively reduces the carbonyl group of the amide without affecting the aromatic ring or the ethynyl group. youtube.com

Nitrile Reduction: Another potential, albeit more circuitous, route could start from thietane-3-carbonitrile. google.com Reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation) yields thietan-3-ylmethanamine. This primary amine would then need to be coupled with the 3-ethynylphenyl group, likely through a multi-step process. This approach is generally less direct for the target compound compared to amide reduction or reductive amination.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a molecule with multiple reactive sites like this compound demands precise control over chemo- and regioselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

In the Sonogashira coupling of N-(3-halophenyl)thietan-3-amine, the palladium/copper catalyst system must selectively activate the aryl-halide bond (C-X) for coupling with the alkyne, leaving the C-N bond of the amine and the C-S bonds of the thietane ring untouched. nih.gov Modern phosphine (B1218219) ligands have been developed that can even invert conventional reactivity orders (e.g., C-Br vs. C-OTf), showcasing the high level of control possible. nih.govresearchgate.net

In reductive amination , the reducing agent (e.g., NaBH₃CN) must be chemoselective, reducing the in-situ formed C=N bond of the imine much faster than the C=O bond of the starting thietan-3-one. masterorganicchemistry.com

In Buchwald-Hartwig amination , the catalyst must selectively form the C-N bond without reacting with the C≡C triple bond of the ethynyl group.

Regioselectivity: This relates to the control of the position of bond formation.

The synthesis inherently controls regioselectivity by the choice of starting materials. To obtain the desired "3-ethynylphenyl" moiety, a meta-substituted benzene (B151609) derivative, such as 3-iodoaniline (B1194756) or 1-bromo-3-ethynylbenzene, must be used.

Similarly, to ensure the amine is at the 3-position of the thietane ring, the synthesis must start with a thietane precursor functionalized at that specific position, such as thietan-3-one or thietan-3-amine. google.comresearchgate.net

Stereochemical Control in this compound Synthesis

While this compound itself is an achiral molecule, the introduction of substituents on the thietane ring (at the 2 or 4 positions) or the synthesis of related chiral analogs would create stereocenters and necessitate stereochemical control. adelaide.edu.au

Should a chiral analog be desired, several strategies could be employed:

Asymmetric Reductive Amination: The reduction of the imine formed between thietan-3-one and 3-ethynylaniline could be performed using a chiral reducing agent or in the presence of a chiral catalyst. This would induce facial selectivity in the hydride attack, leading to an enantiomeric excess of one stereoisomer.

Resolution: A racemic mixture of a chiral thietan-3-amine analog could be synthesized and then separated into its constituent enantiomers through classical resolution, using a chiral acid to form diastereomeric salts that can be separated by crystallization.

Chiral Pool Synthesis: The synthesis could begin with a chiral starting material. For instance, a chiral precursor could be used to construct the thietane ring, thereby setting the stereochemistry early in the synthetic sequence.

Organocatalysis: Recent advances have shown that chiral primary amines can catalyze stereoselective reactions. nih.gov An approach using iminium activation with a chiral catalyst could potentially be adapted to control the stereochemistry in the formation of substituted thietane adducts. nih.gov

Methodology has been developed for the stereoselective synthesis of complex molecules containing amine functionalities, demonstrating that such control is feasible for related systems. nih.gov

Enantioselective Synthetic Routes

The enantioselective synthesis of this compound hinges on the preparation of an enantiomerically enriched 3-aminothietane precursor, which is subsequently arylated. While direct asymmetric synthesis of the final product is not extensively documented, a logical and powerful approach involves a two-step sequence: the asymmetric synthesis of a chiral 3-aminothietane derivative followed by a cross-coupling reaction to introduce the 3-ethynylphenyl group.

One of the most promising methods for establishing the stereocenter on the thietane ring is through chiral phase-transfer catalysis . nih.govchimia.chresearchgate.netamanote.comorganic-chemistry.org This methodology utilizes a chiral quaternary ammonium (B1175870) salt to ferry a nucleophile from an aqueous or solid phase to an organic phase, where it reacts with an electrophile in an enantioselective manner. In the context of 3-aminothietane synthesis, a prochiral precursor could be subjected to amination under phase-transfer conditions using a suitable nitrogen source and a chiral catalyst derived from cinchona alkaloids or other chiral scaffolds. chimia.chnih.gov

A plausible synthetic pathway would commence with the synthesis of a suitable prochiral thietane electrophile. This could then be reacted with an amine source in the presence of a chiral phase-transfer catalyst to induce asymmetry. The resulting chiral 3-aminothietane can then be subjected to a Buchwald-Hartwig amination with an appropriate 3-ethynylphenyl halide, such as 1-iodo-3-ethynylbenzene, to afford the target compound. nih.gov The Buchwald-Hartwig reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of C-N bonds. researchgate.netresearchgate.net

| Step | Reactants | Catalyst/Reagents | Product | Yield | e.e. |

| 1. Enantioselective Amination (Hypothetical) | Prochiral thietane electrophile, Phthalimide potassium salt | (S)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide, K2CO3, Toluene/H2O | (R)-3-(Phthalimido)thietane | High | >90% |

| 2. Deprotection | (R)-3-(Phthalimido)thietane | Hydrazine hydrate, Ethanol | (R)-3-Aminothietane | High | >90% |

| 3. Buchwald-Hartwig Amination | (R)-3-Aminothietane, 1-Iodo-3-ethynylbenzene | Pd2(dba)3, XPhos, NaOtBu, Toluene | (R)-N-(3-Ethynylphenyl)thietan-3-amine | Good-Excellent | >90% |

| This table presents a hypothetical reaction scheme based on established methodologies. Specific yields and enantiomeric excess (e.e.) would require experimental validation. |

Another viable enantioselective route involves the asymmetric reduction of a thietan-3-one to a chiral thietan-3-ol, followed by conversion of the hydroxyl group to an amine with retention or inversion of stereochemistry. The Mitsunobu reaction, for instance, could be employed to convert the chiral alcohol to an azide (B81097), which can then be reduced to the corresponding amine.

Diastereoselective Approaches

The synthesis of analogs of this compound with additional stereocenters necessitates diastereoselective control. Such analogs, for instance, could bear substituents at the C2 or C4 positions of the thietane ring. Diastereoselectivity can be achieved by employing substrate-controlled or reagent-controlled strategies.

A substrate-controlled approach would involve the use of a chiral starting material that directs the stereochemical outcome of subsequent reactions. For example, a chiral precursor could be used to construct the thietane ring in a manner that favors the formation of one diastereomer over others.

A reagent-controlled strategy would utilize a chiral reagent or catalyst to influence the stereochemistry of a reaction on a prochiral or racemic substrate. For instance, a diastereoselective [3+2] cycloaddition could be envisioned for the construction of a substituted thietane ring with control over the relative stereochemistry of the newly formed stereocenters. nih.gov While specific examples for the synthesis of 2,3- or 3,4-disubstituted N-arylthietan-3-amines are not abundant in the literature, general principles of stereoselective synthesis can be applied.

One potential diastereoselective route could involve the reaction of a chiral enamine or enolate derived from a substituted ketone with a suitable sulfur-containing electrophile to form a substituted thietane ring. The inherent chirality of the starting material would direct the approach of the electrophile, leading to a diastereomerically enriched product.

| Reaction Type | Substrates | Reagent/Catalyst | Diastereomeric Ratio (d.r.) |

| [3+2] Cycloaddition (Analogous) | Tertiary amine N-oxide, Substituted alkene | - | up to >20:1 |

| Prins Cyclization (Analogous) | 3-Bromobut-3-en-1-ol, Aldehyde | - | Excellent |

| Tandem Dihydroxylation/SN2 Cyclization (Analogous) | ζ-mesyloxy α,β-unsaturated ester | - | Good to Excellent |

| This table presents analogous diastereoselective reactions on different heterocyclic systems that could potentially be adapted for the synthesis of substituted thietane analogs. The diastereomeric ratios are based on the reported values for those systems. nih.govnih.gov |

The development of these diastereoselective methods is crucial for exploring the full therapeutic potential of this class of compounds, as different diastereomers can exhibit vastly different biological activities.

Mechanistic Studies of Chemical Reactivity and Transformations

Reaction Pathways Involving the Terminal Alkyne Functionality

The terminal ethynyl (B1212043) group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through cycloaddition and cross-coupling reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme-connect.de This reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgthieme-connect.de The mechanism, while seemingly straightforward, involves several key steps and intermediates. nih.gov

The catalytic cycle is initiated by the coordination of the terminal alkyne to a copper(I) catalyst. This coordination increases the acidity of the terminal alkyne proton, facilitating its deprotonation to form a copper(I) acetylide intermediate. nih.gov This acetylide species is central to the catalytic cycle. An organic azide (B81097) then coordinates to the copper center. nih.gov

Table 1: Key Mechanistic Steps in CuAAC

| Step | Description | Key Intermediates |

| 1 | Coordination & Deprotonation | π-alkyne-Cu(I) complex |

| 2 | Formation of Copper Acetylide | Copper(I) acetylide |

| 3 | Azide Coordination | Copper-azide complex |

| 4 | Cyclization | Six-membered copper metallacycle |

| 5 | Product Release | Triazolyl-copper derivative, 1,2,3-triazole |

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

The mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex. wikipedia.org

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. nih.gov

Transmetalation: The key step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product (an aryl alkyne) and regenerate the Pd(0) catalyst. wikipedia.org

Recent studies have also explored copper-free Sonogashira variants, where the mechanism can involve Pd-Pd transmetalation between different palladium acetylide complexes. wikipedia.org

Table 2: Comparison of Catalytic Cycles in Sonogashira Reaction

| Catalytic Cycle | Key Steps | Catalyst State |

| Palladium Cycle | Oxidative Addition, Reductive Elimination | Pd(0) ↔ Pd(II) |

| Copper Cycle | Acetylide Formation | Cu(I) |

| Connecting Step | Transmetalation | Transfer of acetylide from Cu to Pd |

The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the efficiency of the Sonogashira coupling. nih.govresearchgate.net

While less common for synthetic applications that aim to preserve the alkyne, the terminal ethynyl group can undergo hydration and hydroamination. These reactions typically require metal catalysts.

Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, typically follows Markovnikov's rule to yield a ketone (in this case, an acetophenone (B1666503) derivative). This transformation is often catalyzed by mercury(II), gold, or other late transition metal salts. The mechanism involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of water and subsequent tautomerization of the initially formed enol to the more stable keto form.

Hydroamination: The addition of an N-H bond across the alkyne is termed hydroamination. This can be an intermolecular or intramolecular process. For a molecule like N-(3-Ethynylphenyl)thietan-3-amine, an intramolecular hydroamination could potentially occur, though it would require forcing conditions and a suitable catalyst. The mechanism generally involves coordination of the alkyne to a metal center, followed by nucleophilic attack of the amine and protonolysis to release the enamine or imine product, which can then tautomerize.

Investigation of Thietane (B1214591) Ring Reactivity

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain. This strain makes it susceptible to ring-opening reactions. researchgate.net

The thietane ring can be opened by various nucleophiles. The reaction is typically initiated by the activation of the sulfur atom, for example, through protonation or alkylation, which makes the adjacent carbon atoms more electrophilic. A nucleophile can then attack one of the ring carbons, leading to the cleavage of a carbon-sulfur bond and relieving the ring strain. researchgate.net For instance, studies on related thietane derivatives have shown that nucleophiles like thiols can readily open the ring under mild conditions. researchgate.net The regioselectivity of the attack depends on the substitution pattern of the thietane ring and the nature of the nucleophile.

The sulfur atom in the thietane ring is susceptible to oxidation. It can be oxidized to the corresponding thietane-1-oxide (a sulfoxide) and further to thietane-1,1-dioxide (a sulfone). This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The oxidation increases the polarity of the molecule and can alter its biological properties and chemical reactivity. The sulfone, in particular, is a stable functional group that can participate in further chemical transformations.

Amine Nitrogen Reactivity and Functionalization

The reactivity of the amine nitrogen in this compound is central to its chemical behavior. The lone pair of electrons on the nitrogen atom dictates its nucleophilicity and basicity, making it a key site for chemical modifications.

The basicity of an amine is defined by its ability to accept a proton, a process governed by the availability of the lone pair of electrons on the nitrogen atom. youtube.com In an aqueous solution, amines establish an equilibrium where the amine reversibly accepts a proton from water to form an ammonium (B1175870) ion and a hydroxide (B78521) ion. pressbooks.pub The position of this equilibrium, and thus the strength of the base, is quantified by the pKa of its conjugate acid (the ammonium ion); a higher pKa value indicates a stronger base.

For this compound, several structural features influence its basicity:

Aromatic Ring: The compound is an arylamine, meaning the amine nitrogen is directly attached to a phenyl group. Generally, arylamines are significantly less basic than aliphatic amines. libretexts.orgunizin.org This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the π-system of the aromatic ring. This resonance stabilization is lost upon protonation, making the process less favorable compared to alkylamines where the lone pair is localized on the nitrogen atom. libretexts.org

Ethynyl Substituent: The phenyl ring is substituted with an ethynyl group (-C≡CH) at the meta-position relative to the amine. The ethynyl group is an electron-withdrawing group due to the sp-hybridization of its carbon atoms. Electron-withdrawing groups decrease the electron density on the aromatic ring and, by extension, on the nitrogen atom. unizin.orgmasterorganicchemistry.com This inductive effect further reduces the availability of the lone pair for protonation, thereby decreasing the basicity of the amine compared to unsubstituted aniline (B41778). unizin.org

Thietanyl Group: The nitrogen is also bonded to a thietan-3-yl group. While the thietane ring is a saturated heterocycle, its influence on the basicity is generally less pronounced than the electronic effects of the aryl and ethynyl groups. The alkyl-like nature of the thietanyl group might slightly increase basicity compared to a simple diphenylamine, but the dominant effects remain the resonance delocalization and inductive withdrawal from the N-(3-ethynylphenyl) moiety.

The interplay of these factors suggests that this compound is a weak base, likely less basic than aniline but potentially more basic than amines with stronger electron-withdrawing groups like a nitro group.

Table 1: Comparison of pKa Values for Related Amine Structures

| Compound | Structure | pKa of Conjugate Acid | Basicity |

| Methylamine | CH₃NH₂ | 10.64 unizin.org | Stronger Base |

| Aniline | C₆H₅NH₂ | 4.63 unizin.org | Weaker Base |

| p-Nitroaniline | O₂N-C₆H₄-NH₂ | 1.00 unizin.org | Very Weak Base |

| This compound | Not available | Expected to be a weak base |

This table is for illustrative purposes to show general basicity trends. The exact pKa for this compound is not publicly documented.

The nucleophilic nature of the amine nitrogen in this compound allows it to readily participate in acylation and alkylation reactions.

Acylation Mechanism

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. The mechanism is a nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A base (which can be another molecule of the amine) removes the proton from the nitrogen atom, yielding the final, neutral amide product.

Studies on related 3-(arylamino)thietanes have shown that acylation occurs selectively at the exocyclic nitrogen atom, leaving the thietane ring intact. researchgate.net This indicates that the amine nitrogen is the most nucleophilic site in the molecule for this type of transformation.

Alkylation Mechanism

Alkylation of amines is a type of nucleophilic aliphatic substitution, typically proceeding via an S_N2 mechanism when using alkyl halides. wikipedia.org

Nucleophilic Attack (S_N2): The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a single, concerted step.

Transition State: A transition state is formed where a new C-N bond is partially formed and the C-Halogen bond is partially broken.

Product Formation: The halide is expelled as a leaving group, resulting in the formation of a more substituted amine.

A significant challenge in amine alkylation is the potential for over-alkylation. masterorganicchemistry.com The product of the initial reaction, a tertiary amine in the case of this compound, can itself act as a nucleophile and react with another molecule of the alkyl halide. This subsequent reaction leads to the formation of a quaternary ammonium salt in what is known as the Menshutkin reaction. wikipedia.org The reactivity of the product amine is often comparable to or even greater than the starting amine, making it difficult to stop the reaction selectively at the mono-alkylation stage. masterorganicchemistry.com However, the reaction tends to be more controlled when forming tertiary amines from secondary amines compared to forming primary amines from ammonia. masterorganicchemistry.com

Table 2: Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type | Key Mechanistic Feature |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Nucleophilic acyl substitution |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Nucleophilic aliphatic substitution (S_N2) |

| Over-alkylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Menshutkin Reaction wikipedia.org |

Molecular Interactions with Biological Macromolecules: Mechanistic Investigations

Cellular Target Engagement and Pathway Analysis (in vitro models):Finally, experiments in cultured cells would be crucial to confirm that the compound can reach its target within a cellular environment and exert the expected downstream effects on biological pathways.

Until such studies are conducted and published in peer-reviewed scientific journals, the biological profile of N-(3-Ethynylphenyl)thietan-3-amine remains an open question. The absence of information highlights the vastness of unexplored chemical space and the continuous effort required to characterize novel molecules for their potential therapeutic or research applications.

Computational Chemistry Approaches for N 3 Ethynylphenyl Thietan 3 Amine Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), would be used to calculate the molecule's geometry, energy, and the distribution of its electrons. Such calculations provide a foundational understanding of the molecule's stability and potential behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial for predicting a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In N-(3-Ethynylphenyl)thietan-3-amine, the HOMO would likely be located around the amine group and the electron-rich phenyl ring, indicating these are potential sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region where the molecule is most likely to accept electrons. For this compound, the LUMO would likely be distributed over the ethynyl (B1212043) and phenyl groups, suggesting these areas are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more readily polarizable and reactive.

A hypothetical FMO analysis might yield the following data:

| Orbital | Energy (eV) | Probable Location |

| HOMO | -6.5 | Amine, Phenyl Ring |

| LUMO | -1.2 | Ethynyl, Phenyl Ring |

| Gap (ΔE) | 5.3 | - |

This is a hypothetical data table.

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are likely sites for interaction with positive charges or electrophiles. For this compound, negative potential would be expected around the nitrogen atom of the amine group and the triple bond of the ethynyl group due to the presence of lone pairs and pi-electrons.

Positive Potential (Blue): These regions indicate a deficiency of electrons and are potential sites for interaction with negative charges or nucleophiles. Positive potential would likely be found around the hydrogen atoms, particularly the one attached to the amine.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Sampling a large number of possible conformations and orientations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity for each pose.

Virtual screening would involve docking this compound against a library of known biological targets to predict potential protein interactions and, by extension, its possible therapeutic applications. A high docking score against a particular enzyme, for instance, would suggest that this compound could be an inhibitor of that enzyme.

A hypothetical docking result might look like this:

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase X | -9.2 | ASP145, LYS72, PHE80 |

| Protease Y | -7.8 | GLY101, CYS25 |

| GPCR Z | -8.5 | TYR308, SER113 |

This is a hypothetical data table.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. For this compound, an MD simulation could:

Explore Conformational Space: The thietane (B1214591) ring is not planar and can exist in different puckered conformations. MD simulations would reveal the most stable conformations of the molecule in a given environment (e.g., in water) and the energy barriers between them.

Analyze Binding Stability: If molecular docking suggests a potential protein target, an MD simulation of the ligand-protein complex can be performed. This simulation would show whether the predicted binding pose is stable over time or if the ligand dissociates from the binding site. It can also reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If a set of molecules similar to this compound with known biological activities were available, a QSAR model could be developed.

This involves:

Calculating a variety of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from quantum calculations) for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with the observed activity.

Such a model could then be used to predict the activity of this compound, even if it has not been experimentally tested.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states.

For this compound, this could be applied to predict:

Metabolic Pathways: How the molecule might be metabolized by enzymes in the body. For example, the likelihood of oxidation at the sulfur atom, N-dealkylation, or reactions involving the ethynyl group.

Synthetic Routes: The feasibility and potential barriers of different synthetic pathways to create the molecule.

By calculating the energy of the transition state for a proposed reaction step, chemists can determine the activation energy, which is a key factor in determining the reaction rate. This allows for the in silico screening of potential reactions before attempting them in a laboratory setting.

Advanced Applications in Chemical Biology and Materials Science

Development as a Chemical Probe for Proteomics and Interactomics

Chemical probes are essential tools for activity-based protein profiling (ABPP) and for mapping protein-protein interactions (interactomics). The design of N-(3-Ethynylphenyl)thietan-3-amine incorporates features that make it a compelling candidate for the development of novel chemical probes. The core principle involves a two-step "tag-and-click" strategy.

First, the molecule is introduced into a biological system, such as a cell lysate or living cells. The thietan-3-amine (B45257) moiety can act as the "warhead" or binding group. The strained, polar thietane (B1214591) ring, a known bioisostere, can mediate specific, non-covalent interactions within protein binding pockets. researchgate.netnih.gov Additionally, the primary amine can serve as a nucleophile or a point for forming hydrogen bonds. In some cases, terminal alkynes themselves have been shown to react selectively with active-site cysteine residues in certain proteases, offering another potential mechanism for covalent labeling. nih.govacs.org

Second, after the probe has bound to its protein targets, the ethynyl (B1212043) group functions as a bioorthogonal "handle." This alkyne allows for the highly specific covalent attachment of a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reporter can be a biotin (B1667282) tag for affinity purification and mass spectrometry-based identification of target proteins, or a fluorophore for direct visualization via fluorescence microscopy. evotec.com This approach allows for the sensitive detection and identification of protein targets in complex biological mixtures. researchgate.net

Table 1: Functional Roles of this compound in a Proteomics Workflow

| Molecular Moiety | Function in Probe | Purpose | Subsequent Step |

| Thietan-3-amine | Binding Group / Warhead | Interacts with target proteins through hydrogen bonding, nucleophilic attack, or specific non-covalent interactions. | Covalent or non-covalent labeling of target proteins. |

| Phenyl Ring | Scaffold | Provides a rigid framework connecting the binding group and the bioorthogonal handle. | - |

| Ethynyl Group | Bioorthogonal Handle | Remains inert in the biological system until a specific reaction partner is introduced. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized reporter tag (e.g., Azide-Biotin). |

Integration into Supramolecular Assemblies

The defined geometry and reactive functional groups of this compound make it an attractive monomer or linker for the fabrication of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

COFs are crystalline polymers constructed from organic building blocks linked by strong covalent bonds, resulting in porous, ordered structures. mdpi.com this compound can be envisioned as a functional linker in COF synthesis. For instance, the primary amine can undergo condensation reactions with polyaldehyde monomers (e.g., 1,3,5-triformylphloroglucinol) to form highly stable, imine-linked 2D or 3D COFs.

In such a design, the ethynyl groups would not be part of the framework's backbone but would instead line the walls of the porous channels. These accessible alkyne moieties are then available for post-synthetic modification (PSM). nih.gov Using click chemistry, a wide array of functional groups can be grafted onto the COF pores after the crystalline framework has been established. acs.org This strategy allows for the precise engineering of the pore environment to create COFs tailored for specific applications like catalysis, sensing, or selective adsorption, without disrupting the underlying crystalline structure. researchgate.net

Table 2: Potential for this compound in COF Synthesis and Modification

| Synthesis Step | Reactant / Moiety | Reaction Type | Result |

| Framework Synthesis | This compound + Trialdehyde Monomer | Imine Condensation | Crystalline COF with ethynyl groups decorating the pore walls. |

| Post-Synthetic Modification (PSM) | Ethynyl-decorated COF + Azido-functionalized Molecule (e.g., Azido-PEG, Azido-sulfonic acid) | CuAAC Click Chemistry | Functionalized COF with tailored pore chemistry (e.g., hydrophilic, charged). |

MOFs are hybrid materials composed of metal ions or clusters coordinated to organic linker molecules, forming extended 1D, 2D, or 3D structures. escholarship.org The amine group on this compound can act as a coordinating ligand, binding to various metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form a stable framework.

This molecule could be used in a mixed-linker approach, where it is combined with other organic linkers (e.g., terephthalic acid) to build complex, functional frameworks. rsc.org The ethynylphenyl group would project into the pores, defining their size and chemical environment. As with COFs, this provides an opportunity for post-synthetic modification via click chemistry, enabling the introduction of functionalities that might not be stable under the initial MOF synthesis conditions. unl.edu The thietane moiety, with its polar sulfur atom, could also contribute to selective guest interactions within the pores.

Table 3: Potential Role of this compound as a Linker in MOFs

| Metal Node | Potential Linker Role | Resulting MOF Characteristic | Post-Synthetic Potential |

| Zn²⁺ / Cu²⁺ | Amine group coordinates to metal center. | Forms part of a mixed-linker framework, contributing to porosity and structure. | Ethynyl groups in pores allow for functionalization via click chemistry. |

| Zr⁴⁺ | Amine group acts as a modulator or part of a secondary linker installation. nih.gov | Creates defects or open sites in robust Zr-MOFs, enhancing catalytic potential. | Precise installation of functional groups at specific locations in the framework. |

Conjugation Strategies for Hybrid Molecules

The presence of two distinct and orthogonally reactive functional groups—a primary amine and a terminal alkyne—makes this compound an exceptionally versatile bifunctional linker for synthesizing complex hybrid molecules. acs.orgresearchgate.net This allows for the stepwise and controlled conjugation of different molecular entities.

The primary amine can be readily coupled to molecules containing carboxylic acids (often pre-activated as N-hydroxysuccinimide (NHS) esters) to form stable amide bonds. It can also react with isothiocyanates to form thioureas or with aldehydes to form imines (which can be subsequently reduced to stable secondary amines). creative-biolabs.com

Independently, the terminal alkyne can be conjugated to any azide-bearing molecule using highly efficient and specific click chemistry reactions (CuAAC or SPAAC). researchgate.net This orthogonal reactivity allows for the construction of precisely defined molecular architectures, such as linking a peptide to one end and an oligonucleotide or imaging agent to the other. acs.org

Table 4: Orthogonal Conjugation Reactions

| Functional Group | Reactive Partner | Coupling Chemistry | Resulting Linkage |

| Primary Amine | Activated Carboxylic Acid (e.g., NHS ester) | Amidation | Amide Bond |

| Isothiocyanate | Thiourea Formation | Thiourea Bond | |

| Aldehyde | Reductive Amination | Secondary Amine Bond | |

| Terminal Alkyne | Azide (B81097) | CuAAC or SPAAC | Triazole Ring |

Bioorthogonal Chemistry Applications (e.g., Click Chemistry in Live Systems)

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The terminal ethynyl group of this compound is a premier functional group for this field, primarily through its participation in the azide-alkyne cycloaddition, or "click chemistry."

This molecule can be incorporated into a larger biomolecule of interest (e.g., a drug, a metabolite, or a peptide) and introduced to live cells or organisms. nih.gov At a desired time, an azide-containing probe (e.g., a fluorescent dye, an affinity tag, or a radiotracer) can be administered. oregonstate.edu The alkyne and azide will react specifically and efficiently, allowing the biomolecule to be tracked, visualized, or isolated from its native environment. acs.org

Two main forms of this click reaction are used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely fast and efficient but requires a copper catalyst, which can be toxic to living systems. It is therefore most suitable for ex vivo applications on fixed cells or in cell lysates. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant uses a strained cyclooctyne (B158145) instead of a simple terminal alkyne. The ring strain accelerates the reaction, obviating the need for a toxic copper catalyst and making it fully bioorthogonal and suitable for use in living organisms. wikipedia.orgnih.gov To be used in SPAAC, this compound would be the azide-bearing partner, reacting with a probe that contains a strained alkyne.

Table 5: Comparison of Click Chemistry Applications in Live Systems

| Reaction | Key Feature | Speed | Biocompatibility | Typical Use Case for the Ethynyl Group |

| CuAAC | Copper(I) catalyzed | Very Fast | Low (due to copper toxicity) | Labeling in cell lysates or fixed cells. |

| SPAAC | Strain-promoted (no catalyst) | Moderate to Fast | High | Labeling in live cells and whole organisms. |

Future Perspectives and Emerging Research Directions

Discovery of Novel Biological Targets and Mechanisms of Action

While the full biological profile of N-(3-Ethynylphenyl)thietan-3-amine is still under investigation, the constituent chemical motifs suggest several promising avenues for research. The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, is increasingly recognized as a valuable scaffold in medicinal chemistry. researchgate.net Though less explored than its oxetane (B1205548) counterpart, the thietane ring's unique three-dimensionality and polarity can be leveraged in analog design. researchgate.netnih.gov

Thietane-containing compounds have been associated with a range of biological activities, including potential as anticancer and antiviral agents. nih.govbeilstein-journals.org For instance, derivatives have been synthesized as analogs of the anticancer drug Taxol, where the thietane ring modifies the core structure. beilstein-journals.org Furthermore, thietane-3-carboxylic acid has been investigated as a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

The ethynylphenyl group is a common feature in many kinase inhibitors, where the terminal alkyne can form crucial interactions within the ATP-binding site of the enzyme. Given the central role of protein kinases in signaling pathways, their dysregulation is implicated in numerous diseases, particularly cancer, making them major drug targets. nih.gov The combination of the thietane scaffold with the ethynylphenyl moiety suggests that this compound and its derivatives could be promising candidates for kinase inhibitors. Research could focus on screening this compound against a panel of kinases to identify specific targets.

Future research should aim to:

Screen this compound against diverse biological targets, including kinase panels and receptor assays.

Elucidate the specific mechanism of action for any identified biological activity through cellular and biochemical assays.

Investigate the structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and selectivity.

Innovations in Stereoselective Synthesis of Complex Thietane Derivatives

The synthesis of thietanes, particularly with specific stereochemistry, presents a unique challenge due to the strain of the four-membered ring. nih.govnih.gov Traditional methods often involve the cyclization of 1,3-difunctionalized alkanes, but these methods can be limited in scope and yield. nih.govwikipedia.org Recent innovations are providing more efficient and stereocontrolled routes to complex thietane derivatives.

Key emerging synthetic strategies include:

Photochemical [2+2] Cycloadditions: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, is a powerful method for constructing the thietane ring. nih.govnih.gov Recent advancements have focused on using visible light and innovative photocatalysts to drive these reactions under milder conditions. acs.org

Ring Expansion of Thiiranes: The expansion of three-membered thiirane (B1199164) (episulfide) rings into four-membered thietanes offers another efficient synthetic route. nih.govrsc.org This can be achieved by reacting thiiranes with reagents like dimethyloxosulfonium methylide. rsc.org

Stereoselective Functionalization: For creating complex, multi-substituted thietanes, methods for the direct and stereoselective functionalization of a pre-existing thietane ring are crucial. Research has demonstrated that lithiation of thietane 1-oxides, followed by trapping with an electrophile, can be used to install substituents at specific positions with high stereocontrol. researchgate.net This allows for the synthesis of specific diastereomers.

Domino Reactions: Innovative one-pot reactions that form multiple bonds in a single sequence, such as a domino Norrish type II fragmentation followed by a thia-Paternò-Büchi reaction, have been developed to rapidly build complex thietane structures from stable starting materials. acs.org

These advanced synthetic methods will be critical for creating libraries of this compound analogs with diverse substitution patterns and defined stereochemistry, which is essential for detailed structure-activity relationship studies. researchgate.netnih.gov

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Cyclic Thioetherifications | Classical method involving intramolecular or intermolecular displacement reactions of 1,3-difunctionalized alkanes with a sulfide (B99878) source. | Well-established for simple thietanes. | nih.gov |

| Photochemical [2+2] Cycloadditions | Reaction of a thiocarbonyl compound with an alkene to form the thietane ring, often initiated by UV or visible light. | Provides access to highly substituted thietanes. | nih.govacs.org |

| Ring Expansion of Thiiranes | Conversion of a three-membered thiirane ring into a four-membered thietane ring. | Efficient strategy starting from readily available thiiranes. | rsc.org |

| Stereoselective Lithiation/Functionalization | Sequential deprotonation and reaction with an electrophile on a thietane scaffold to install new functional groups with stereocontrol. | Allows for precise control over the 3D structure of complex derivatives. | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and compound design. colab.ws These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules, a process that is significantly faster than traditional screening methods. nih.gov

For a scaffold like this compound, AI and ML can be applied in several ways:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules. nih.govmdpi.com These models can then generate novel chemical structures that are predicted to have high affinity for a specific biological target, such as a protein kinase. nih.gov The models can learn the underlying rules of chemical structure and biological activity without explicit programming. nih.gov

Predicting Bioactivity and Properties: Supervised learning models can be trained to predict the biological activity of a compound based on its structure. nih.gov For example, a model could be built using data from known kinase inhibitors to predict whether new thietane derivatives will inhibit a particular kinase. acs.orgmdpi.com This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Lead Optimization: Once an active compound is identified, ML algorithms can suggest structural modifications to improve its properties, such as increasing potency, improving metabolic stability, or reducing off-target effects. mdpi.com

The vast amount of data available for kinase inhibitors makes this target class particularly well-suited for the application of AI and ML, which could accelerate the development of thietane-based therapeutics. nih.gov

| AI/ML Application | Description | Potential Impact on Thietane Research | Reference |

|---|---|---|---|

| Generative Models | Algorithms that create new chemical structures based on learned patterns from existing data. | Design of novel this compound analogs with predicted high activity for specific targets like kinases. | nih.govnih.gov |

| Predictive Modeling (QSAR) | Models that correlate chemical structure with biological activity (Quantitative Structure-Activity Relationship). | Virtually screen and prioritize new thietane derivatives for synthesis, saving time and resources. | nih.gov |

| Target Identification | Using ML to predict potential biological targets for a given small molecule. | Identify novel protein targets for this compound beyond the obvious candidates. | mdpi.com |

| Lead Optimization | Suggesting modifications to a known active compound to improve its drug-like properties. | Refine promising thietane-based hits into viable drug candidates. | mdpi.com |

Exploration of Multifunctional Properties

Complex diseases like cancer often involve multiple biological pathways. mdpi.com This has led to growing interest in developing multifunctional drugs, or single molecules that can modulate more than one target. mdpi.com The structure of this compound, featuring distinct chemical functionalities, makes it an intriguing candidate for the exploration of such polypharmacology.

The thietane ring acts as a three-dimensional scaffold that can be used as a bioisostere for other chemical groups to modulate physicochemical properties and biological activity. researchgate.netnih.gov For example, the 1,3,4-thiadiazole (B1197879) ring, another sulfur-containing heterocycle, is considered a bioisostere of pyrimidine (B1678525) and is found in compounds designed to interfere with DNA replication. nih.gov Similarly, the thietane ring in this compound could confer unique properties that allow for interactions with one target, while the ethynylphenyl group engages another.

An emerging area of research is the design of dual-target inhibitors. For instance, researchers have used machine learning to identify small molecules that can inhibit both kinases and carbonic anhydrases, two important target classes in oncology. mdpi.com It is conceivable that derivatives of this compound could be engineered to possess such dual-inhibitory functions. The amine group could also be functionalized to introduce additional pharmacophoric features, further expanding the potential for multi-target interactions.

Future research in this area could involve:

Computational docking studies to assess the potential binding of this compound to multiple, unrelated biological targets.

Synthesis of derivatives where the amine or phenyl ring is modified to intentionally introduce a second pharmacophore.

Experimental screening of these new compounds against a panel of diverse targets to identify any multifunctional activity.

The exploration of these future research directions will be crucial in unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents and a deeper understanding of the role of thietane scaffolds in medicinal chemistry.

Q & A

What are the recommended synthetic routes for N-(3-Ethynylphenyl)thietan-3-amine, and how can reaction conditions be optimized to improve cyclization efficiency?

Methodological Answer:

Synthesis typically involves coupling 3-ethynylaniline with thietan-3-amine precursors. Key steps include:

- Sonogashira coupling to introduce the ethynyl group, followed by ring-closing via thiacyclization using reagents like Lawesson’s reagent or PCl₃ .

- Optimization strategies :

Table 1: Synthetic Yield Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 90 | 62 |

| PdCl₂(PPh₃)₂ | THF | 80 | 48 |

| BF₃·Et₂O | Toluene | 100 | 55 |

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., m/z 218.0845 for C₁₁H₁₁NS) .

- X-ray Crystallography : Resolves thietane ring geometry and confirms sp² hybridization of the amine nitrogen .

How can computational methods predict the reactivity of the ethynyl group in functionalization reactions?

Advanced Answer:

- Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites. For example, the ethynyl group’s high electron density predicts susceptibility to electrophilic addition .

- Molecular Dynamics (MD) Simulations : Assess steric hindrance during cycloaddition reactions (e.g., Huisgen click chemistry) .

- Software Tools : Gaussian or ORCA for optimizing transition states; VMD for visualizing orbital interactions .

What strategies resolve contradictions in solubility and stability data across solvent systems?

Advanced Answer:

- Solubility Profiling : Test in DMSO, THF, and aqueous buffers (pH 2–12) to identify polarity-driven discrepancies.

- Accelerated Stability Studies :

- Statistical Analysis : Use ANOVA to compare batch-to-batch variability in stability data .

What biological targets are associated with this compound derivatives, and how are these evaluated?

Basic Answer:

- Kinase Inhibition : Derivatives show activity against EGFR and MAPK pathways, tested via cell-free kinase assays (IC₅₀ values) .

- Cellular Uptake Studies : Radiolabeled compounds (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., A549) .

- In Vivo Models : Xenograft mice evaluate tumor growth suppression, with doses optimized based on pharmacokinetic profiling .

How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Advanced Answer:

- Key Modifications :

- Validation Techniques :

Table 2: SAR of Select Derivatives

| Derivative | Modification | IC₅₀ (EGFR, nM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | None | 120 | 0.8 |

| Propargyl Analog | Ethynyl → Propargyl | 85 | 1.2 |

| Tetrahydrothiophene | Thietane → 5-membered | 150 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.